molecular formula C20H16N2O4S B2558697 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide CAS No. 922137-82-4

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide

Cat. No. B2558697
CAS RN: 922137-82-4
M. Wt: 380.42
InChI Key: CHPRJSAWUDMBFQ-UHFFFAOYSA-N
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Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide” is a compound that is related to a class of compounds known as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor . They have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin ring system as its core structure . The exact structure would need to be determined through advanced analytical techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

In the realm of synthetic organic chemistry, compounds similar to the one are often explored for their utility in constructing complex molecular architectures. For example, the synthesis and application of benzoxazepines, as highlighted by Ibrahim (2011), demonstrate the importance of these heterocycles in the development of pharmaceuticals and materials science M. Ibrahim, 2011. This work underscores the versatility of o-phenylenediamines in generating benzimidazoles, quinoxalines, and benzo[diazepines, which are core structures in many therapeutic agents.

Environmental Science and Toxicology

The environmental fate and behavior of synthetic organic compounds, including flame retardants and pharmaceuticals, are critical areas of research. Studies like those conducted by Zuiderveen et al. (2020) on novel brominated flame retardants review their occurrence in indoor air, dust, and consumer goods, pointing to the necessity for comprehensive monitoring of synthetic compounds for environmental health E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020.

Pharmacology and Drug Development

In pharmacology, the study of compound mechanisms and therapeutic potential is paramount. The pharmacodynamic properties and efficacy of compounds within the same family as N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide, such as oxcarbazepine for treating partial epilepsy, highlight the continuous need for innovative drug development strategies D. Schmidt, R. Sachdeo, 2000. Such research underscores the importance of understanding the biochemical and physiological interactions of novel compounds for therapeutic applications.

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of the Dopamine D2 receptor . This could potentially make it useful in treating various central nervous system disorders .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-20-16-12-15(22-27(24,25)13-14-6-2-1-3-7-14)10-11-18(16)26-19-9-5-4-8-17(19)21-20/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRJSAWUDMBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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